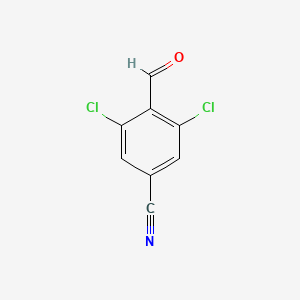

3,5-Dichloro-4-formylbenzonitrile

説明

3,5-Dichloro-4-formylbenzonitrile is a halogenated aromatic compound featuring a benzene ring substituted with two chlorine atoms at the 3- and 5-positions, a formyl group at the 4-position, and a nitrile group at the 1-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as thiazolo-pyrimidines and quinazolines .

The compound’s nitrile and formyl groups contribute to its reactivity, enabling participation in nucleophilic additions, cyclocondensations, and cross-coupling reactions. Its spectroscopic profile (e.g., IR absorption for CN at ~2,220 cm⁻¹ and C=O at ~1,720 cm⁻¹) aligns with structural analogs, as observed in related benzonitrile derivatives .

特性

IUPAC Name |

3,5-dichloro-4-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2NO/c9-7-1-5(3-11)2-8(10)6(7)4-12/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKJHOBOTYMPIKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C=O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30733778 | |

| Record name | 3,5-Dichloro-4-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157870-18-3 | |

| Record name | Benzonitrile, 3,5-dichloro-4-formyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157870-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-4-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: 3,5-Dichloro-4-formylbenzonitrile can be synthesized through several methods. One common approach involves the chlorination of 4-formylbenzonitrile using chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the 3 and 5 positions of the benzene ring.

Industrial Production Methods: In industrial settings, the production of 3,5-Dichloro-4-formylbenzonitrile often involves large-scale chlorination processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity products.

化学反応の分析

Types of Reactions: 3,5-Dichloro-4-formylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

Oxidation: 3,5-Dichloro-4-carboxybenzonitrile.

Reduction: 3,5-Dichloro-4-formylbenzylamine.

Substitution: 3,5-Dimethoxy-4-formylbenzonitrile.

科学的研究の応用

3,5-Dichloro-4-formylbenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicine: It serves as a precursor for the development of potential therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3,5-Dichloro-4-formylbenzonitrile involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis to form amides. The chlorine atoms can influence the compound’s reactivity and stability, making it a versatile intermediate in various chemical processes.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The most structurally similar compounds to 3,5-Dichloro-4-formylbenzonitrile are halogenated formylbenzonitriles, as identified in . Key comparisons include:

| Compound Name | CAS Number | Substituents | Similarity Score | Key Properties/Applications |

|---|---|---|---|---|

| 3,5-Dichloro-4-formylbenzonitrile | 146137-79-3 | 3-Cl, 5-Cl, 4-CHO, 1-CN | N/A | Intermediate in heterocyclic synthesis |

| 3,5-Difluoro-4-formylbenzonitrile | 633327-10-3 | 3-F, 5-F, 4-CHO, 1-CN | 0.92 | Higher electronegativity, potential for enhanced reactivity in SNAr reactions |

| 2,4-Difluoro-5-formylbenzonitrile | 1003708-42-6 | 2-F, 4-F, 5-CHO, 1-CN | 0.90 | Altered regiochemistry impacts dipole moments and crystallization behavior |

Key Differences:

- Halogen Effects: Chlorine substituents (vs. fluorine) exhibit stronger electron-withdrawing inductive effects (-I) but weaker electronegativity. This increases the electron deficiency of the aromatic ring in 3,5-dichloro derivatives, enhancing reactivity in electrophilic substitutions compared to fluoro analogs .

- Positional Isomerism: The meta-chloro substitution in 3,5-dichloro-4-formylbenzonitrile contrasts with ortho/para-fluoro substitution in 2,4-difluoro-5-formylbenzonitrile.

- Spectroscopic Signatures: IR spectra of nitrile-containing analogs (e.g., 11b in ) show CN stretches near 2,220 cm⁻¹, while formyl C=O peaks appear at ~1,720 cm⁻¹. Chlorine’s deshielding effect in NMR may upfield-shift adjacent protons compared to fluorine .

生物活性

3,5-Dichloro-4-formylbenzonitrile (DCFB) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DCFB, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DCFB is characterized by its unique chemical structure, which includes a formyl group and two chlorine substituents on a benzonitrile framework. This structure contributes to its reactivity and biological interactions. The molecular formula of DCFB is CHClN\O, with a molecular weight of 202.05 g/mol.

Antimicrobial Activity

DCFB has been evaluated for its antimicrobial properties. Studies indicate that it exhibits significant inhibitory effects against various bacterial strains. For instance, a study demonstrated that DCFB showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. The compound's antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of DCFB. In vitro studies using cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) revealed that DCFB induces apoptosis and inhibits cell proliferation. The half-maximal inhibitory concentration (IC) values were reported to be approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells. Mechanistically, DCFB appears to activate caspase pathways leading to programmed cell death.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis via caspase activation |

| MCF-7 | 20 | Cell cycle arrest and apoptosis |

Anti-inflammatory Activity

DCFB has also shown promise in anti-inflammatory applications. In a study utilizing lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, DCFB significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound's anti-inflammatory effects were attributed to the inhibition of NF-kB signaling pathways.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of DCFB against a panel of pathogens. Results indicated that DCFB's structure allowed for enhanced permeability across bacterial membranes, contributing to its effectiveness .

- Cancer Cell Studies : Research conducted at a leading cancer research institute assessed the cytotoxic effects of DCFB on various cancer cell lines. The findings suggested that DCFB could serve as a lead compound for developing new anticancer agents due to its selective toxicity towards malignant cells while sparing normal cells .

- Inflammation Models : In vivo studies demonstrated that DCFB administration reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in chronic inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。